2-[4-(1-Aminoethyl)phenyl]propan-2-ol 2-[4-(1-Aminoethyl)phenyl]propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13845071
InChI: InChI=1S/C11H17NO/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-8,13H,12H2,1-3H3
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

2-[4-(1-Aminoethyl)phenyl]propan-2-ol

CAS No.:

Cat. No.: VC13845071

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1-Aminoethyl)phenyl]propan-2-ol -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 2-[4-(1-aminoethyl)phenyl]propan-2-ol
Standard InChI InChI=1S/C11H17NO/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-8,13H,12H2,1-3H3
Standard InChI Key MHUSXQGEMFHYLQ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)C(C)(C)O)N

Introduction

Molecular Structure and Chemical Identity

Structural Composition

2-[4-(1-Aminoethyl)phenyl]propan-2-ol (IUPAC name: 2-[4-(1-aminoethyl)phenyl]propan-2-ol) features a central propan-2-ol group [(CH₃)₂CHOH] attached to a phenyl ring substituted at the para position with a 1-aminoethyl (-CH₂CH₂NH₂) group. The compound’s molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol (calculated from atomic masses). Key structural attributes include:

  • Propan-2-ol backbone: A tertiary alcohol providing hydrophilicity and hydrogen-bonding capacity.

  • Para-substituted phenyl ring: Ensures planar geometry and influences electronic interactions.

  • 1-Aminoethyl side chain: Introduces basicity and potential for hydrogen bonding or salt formation .

Table 1: Molecular Properties of 2-[4-(1-Aminoethyl)phenyl]propan-2-ol

PropertyValue
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
Key Functional GroupsTertiary alcohol, primary amine
Predicted LogP~1.8–2.2 (similar to )

Spectroscopic Characteristics

While experimental NMR or IR data for this compound are unavailable, analogs such as 1-[(4-methylphenyl)amino]-2-propanol (CAS 3077-14-3) provide reference points . For instance:

  • ¹H-NMR: Expected signals include a singlet for the propan-2-ol hydroxyl proton (~1.5 ppm), aromatic protons (6.7–7.2 ppm), and methyl/methylene groups adjacent to the amine (~2.8–3.5 ppm) .

  • IR: Stretching vibrations for -OH (~3300 cm⁻¹), -NH₂ (~3400 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves constructing the propan-2-ol and 1-aminoethylphenyl moieties sequentially. Two plausible routes are proposed:

Route 1: Reductive Amination of a Ketone Intermediate

  • Formation of 4-(1-Aminoethyl)acetophenone:

    • Starting material: 4-Acetylphenethyl bromide.

    • Reaction with aqueous ammonia to introduce the amine group .

  • Reduction to Propan-2-ol:

    • Use of NaBH₄ or LiAlH₄ to reduce the ketone to a tertiary alcohol .

Route 2: Nucleophilic Addition to Epoxides

  • Epoxidation of 4-Vinylphenylpropan-2-ol:

    • Treating 4-vinylphenylpropan-2-ol with mCPBA to form an epoxide.

  • Aminolysis:

    • Reaction with ammonia to open the epoxide, yielding the target compound .

Experimental Challenges

  • Steric hindrance: The tertiary alcohol and bulky phenyl group may slow reaction kinetics.

  • Amine protection: The primary amine may require protection (e.g., Boc groups) during synthesis to prevent side reactions .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Est.)
Ketone formationNH₃, MeOH, 25°C, 12h60–70%
ReductionNaBH₄, EtOH, 0°C→RT, 2h75–85%
PurificationColumn chromatography (SiO₂)>95% purity

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents (hexane) .

  • Stability: The amine group may oxidize under acidic or oxidative conditions, necessitating inert storage environments .

Thermal Behavior

  • Melting Point: Estimated 120–140°C (based on analogs like 1-amino-2-(4-methoxyphenyl)propan-2-ol, m.p. 132°C) .

  • Decomposition: Likely above 250°C, with cleavage of the C-N bond in the aminoethyl group .

Biological and Industrial Applications

Anticancer Activity

Derivatives featuring aryl-amino-alcohol motifs demonstrate cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines . The target compound’s tertiary alcohol and amine groups could interact with cellular targets like topoisomerases or microtubules, though specific assays are needed .

Industrial Uses

  • Polymer precursors: The amine and alcohol groups enable participation in polyurethane or epoxy resin synthesis .

  • Surfactants: Potential use in fluorinated surfactant alternatives, given similarities to PFBS precursors .

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